molecular formula C27H31N3O4S B2609571 2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 899742-08-6

2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2609571
CAS No.: 899742-08-6
M. Wt: 493.62
InChI Key: KMUSHKSNDYSVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuropyrimidine derivative featuring a thioether-linked acetamide moiety. The core structure consists of a fused benzofuran and pyrimidinone system substituted at the 3-position with a 3-isopropoxypropyl chain and at the 2-position with a sulfur-linked acetamide group bearing a 4-isopropylphenyl substituent. The isopropoxypropyl side chain may enhance solubility, while the bulky 4-isopropylphenyl group likely contributes to target binding specificity.

Properties

IUPAC Name

2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S/c1-17(2)19-10-12-20(13-11-19)28-23(31)16-35-27-29-24-21-8-5-6-9-22(21)34-25(24)26(32)30(27)14-7-15-33-18(3)4/h5-6,8-13,17-18H,7,14-16H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUSHKSNDYSVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a novel synthetic derivative that belongs to the class of benzofuro-pyrimidine compounds. This article discusses its biological activities, including its pharmacological potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N3O4S2C_{25}H_{27}N_{3}O_{4}S_{2}, with a molecular weight of approximately 497.63 g/mol. The structure features a benzofuro-pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC25H27N3O4S2
Molecular Weight497.63 g/mol
CAS NumberNot available

Research indicates that compounds similar to this one often exhibit their biological activities through the inhibition of specific enzymes or receptors. For instance, derivatives with a benzofuro-pyrimidine structure have been shown to act as inhibitors of carbonic anhydrase isoforms, which are important in various physiological and pathological processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuro-pyrimidine derivatives. In vitro assays demonstrated that certain derivatives exhibit significant activity against both gram-positive and gram-negative bacteria as well as fungi like Candida albicans. The mechanism involves disruption of microbial cell wall synthesis and interference with metabolic pathways .

Antioxidant Properties

The antioxidant capabilities of this compound were evaluated using the DPPH radical scavenging assay. Compounds in this class have shown promising results in neutralizing free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Potential

Preliminary investigations into the anticancer properties suggest that these compounds may induce apoptosis in cancer cell lines. The proposed mechanism involves modulation of signaling pathways related to cell proliferation and survival, particularly through the inhibition of specific kinases involved in tumor growth .

Case Studies

  • Inhibition of Carbonic Anhydrase : A study involving various benzofuro-pyrimidine derivatives indicated that some exhibited nanomolar inhibition against carbonic anhydrase isoforms IX and XII, which are implicated in tumorigenesis. The selectivity towards these isoforms suggests potential use in cancer therapy .
  • Antimicrobial Screening : In a comparative study, several derivatives were screened against common pathogens. Results indicated that certain compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as novel antimicrobial agents .

Scientific Research Applications

The compound 2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications through a detailed analysis of its structure, biological activities, and relevance in drug development.

Structural Features

The compound features a benzofuro-pyrimidine core, which is known for its diverse biological activities. The presence of the thioether group and the isopropyl substituents may enhance its lipophilicity and bioavailability.

Medicinal Chemistry

The compound's structural characteristics suggest potential therapeutic applications:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth by interfering with specific signaling pathways involved in cancer progression.
  • Antimicrobial Properties : The presence of the benzofuro and pyrimidine moieties may confer antimicrobial properties, making this compound a candidate for developing new antibiotics.

Drug Development

Due to its unique structure, the compound can be explored for:

  • Targeted Drug Delivery : The ability to modify the compound's structure could lead to targeted therapies that minimize side effects in cancer treatment.
  • Lead Compound Identification : Its efficacy in preliminary assays could position it as a lead compound for further optimization in drug development pipelines.

Biological Studies

Research involving this compound can contribute to understanding:

  • Mechanisms of Action : Investigating how the compound interacts at the molecular level with biological targets can elucidate its pharmacodynamics.
  • Structure-Activity Relationship (SAR) : Analyzing variations in the compound's structure can provide insights into optimizing its biological activity.

Case Study 1: Anticancer Activity

In a study examining derivatives of benzofuro-pyrimidines, compounds similar to this one demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Research on related compounds has indicated strong antimicrobial activity against Gram-positive bacteria. The thioether functionality was crucial for enhancing the interaction with bacterial membranes .

Case Study 3: Pharmacokinetics

A pharmacokinetic study highlighted the importance of lipophilicity in determining the bioavailability of compounds with similar structures. Modifications that enhance solubility without compromising stability could improve therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds are compared based on substituents, pharmacological profiles, and synthetic applicability:

Structural Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Notes
Target Compound : 2-((3-(3-Isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide Benzofuro[3,2-d]pyrimidine 3-(3-Isopropoxypropyl), 2-thioacetamide (4-isopropylphenyl) Not provided Hypothesized PI3K/mTOR inhibition based on structural similarity to PI-103 derivatives .
Compound from : 2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide Benzofuro[3,2-d]pyrimidine 3-isopentyl, 2-thioacetamide (3-trifluoromethylphenyl) Not provided Increased lipophilicity due to trifluoromethyl group; potential improved blood-brain barrier penetration.
Compound from : 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide Thieno[2,3-d]pyrimidine 3-ethyl-5,6-dimethyl, 2-thioacetamide (4-isopropylphenyl) 484.6 (calculated) Thiophene core may reduce metabolic stability compared to benzofuran derivatives.

Research Findings and Implications

  • Target Compound: No direct pharmacological data is available in the provided evidence, but its design aligns with optimized PI3K/mTOR inhibitors (e.g., PI-103 derivatives) aiming to balance potency and pharmacokinetics .
  • Compound : The trifluoromethyl group may enhance binding to hydrophobic kinase pockets but risks off-target effects due to high electronegativity .
  • Compound: The thienopyrimidine core and dimethyl substitution could lower metabolic stability, necessitating formulation adjustments .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Use fractional factorial designs to reduce the number of trials while capturing interactions between variables. Statistical analysis (e.g., ANOVA) can pinpoint significant factors affecting yield and purity . For complex reactions, integrate computational reaction path searches based on quantum chemical calculations to predict feasible pathways and intermediates, as demonstrated by ICReDD’s hybrid computational-experimental workflows .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Prioritize high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) to confirm molecular weight and assign substituent positions. Use HPLC-PDA/ELSD for purity assessment, selecting columns (e.g., C18) compatible with the compound’s lipophilicity. For crystalline samples, X-ray diffraction resolves stereochemical ambiguities, while FT-IR verifies functional groups like the acetamide carbonyl (1700–1650 cm⁻¹) and thioether bonds (700–600 cm⁻¹) .

Q. How can researchers design preliminary assays to evaluate this compound’s biological activity?

  • Methodological Answer : Begin with target-agnostic screens (e.g., cytotoxicity in HEK293 or HepG2 cells) to assess baseline toxicity. Use dose-response curves (IC₅₀/EC₅₀) in enzyme inhibition assays (e.g., kinase panels) if structural motifs suggest specific target affinity (e.g., benzofuropyrimidinone cores often target ATP-binding sites). Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal assays (e.g., SPR for binding affinity) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental reaction mechanisms?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction transition states and compare energy barriers for competing pathways (e.g., nucleophilic substitution vs. radical mechanisms). Use intrinsic reaction coordinate (IRC) analysis to verify mechanistic hypotheses. For discrepancies between computational and experimental yields, conduct sensitivity analysis on solvent effects or entropy contributions using molecular dynamics (MD) simulations . Cross-validate with isotopic labeling experiments (e.g., ¹⁸O tracing) to confirm predicted intermediates .

Q. What strategies address inconsistent biological activity data across cell lines or assays?

  • Methodological Answer : Perform multivariate analysis to isolate confounding variables (e.g., cell membrane permeability differences, efflux pump activity). Use comparative metabolomics to identify off-target interactions in resistant cell lines. Implement 3D spheroid models or patient-derived xenografts (PDX) to better replicate in vivo conditions. For assay-specific artifacts, validate with orthogonal readouts (e.g., fluorescence polarization vs. radiometric assays) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s selectivity?

  • Methodological Answer : Synthesize focused libraries with systematic substitutions (e.g., isopropyl → cyclopropyl groups) and profile against related targets (e.g., kinase isoforms). Use free-energy perturbation (FEP) simulations to predict binding affinity changes. Incorporate proteolysis-targeting chimeras (PROTACs) to assess degradation efficiency, linking SAR to cellular efficacy. Pair with cryo-EM or co-crystallization to visualize binding mode shifts .

Q. What advanced methodologies improve scalability while maintaining stereochemical fidelity?

  • Methodological Answer : Optimize continuous-flow reactors for exothermic steps (e.g., thioether formation), leveraging real-time FT-IR monitoring. For chiral centers, employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution (e.g., lipases). Use process analytical technology (PAT) to track critical quality attributes (CQAs) during scale-up and apply QbD principles .

Q. How can researchers investigate synergistic effects between this compound and existing therapeutics?

  • Methodological Answer : Conduct combinatorial screens (e.g., checkerboard assays) to calculate synergy scores (e.g., Bliss independence). Use RNA-seq or phosphoproteomics to map pathway crosstalk. For in vivo validation, employ orthotopic models with dual-therapy cohorts and quantify biomarker modulation (e.g., p-ERK/p-AKT ratios) .

Methodological Resources

  • Statistical DoE Software : JMP, MODDE.
  • Computational Tools : Gaussian (DFT), Schrödinger Suite (FEP), GROMACS (MD).
  • Experimental Validation : Isotopic labeling, SPR, cryo-EM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.